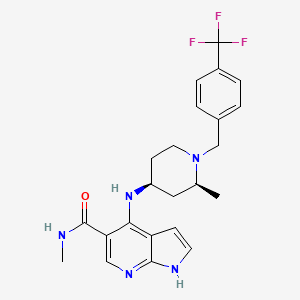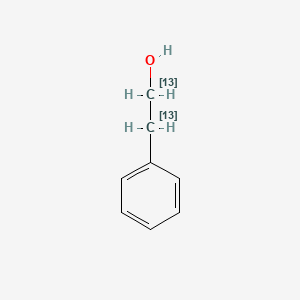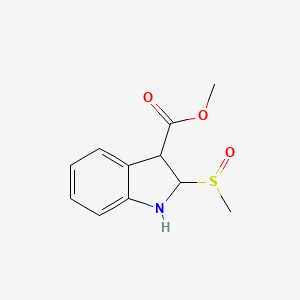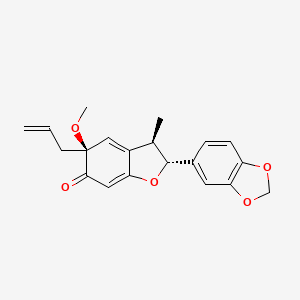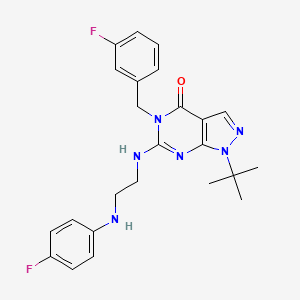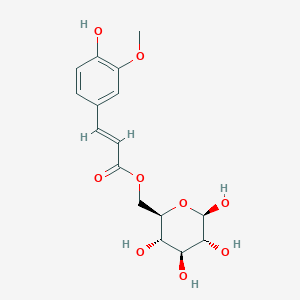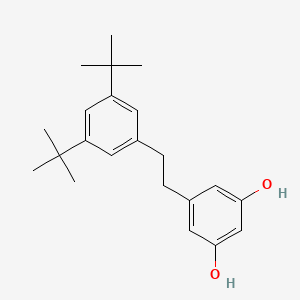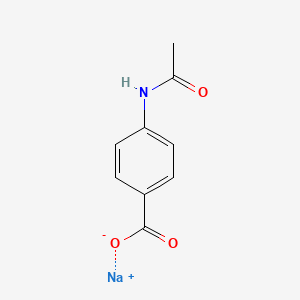
Sdh-IN-6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sdh-IN-6 is a potent inhibitor of succinate dehydrogenase, an enzyme that plays a crucial role in both the tricarboxylic acid cycle and the mitochondrial electron transport chain. This compound has shown significant antifungal activity against Valsa mali, a pathogenic fungus, with an effective concentration (EC50) of 1.77 milligrams per liter .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Sdh-IN-6 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The detailed synthetic route and specific reaction conditions are typically proprietary information held by the manufacturers and researchers who developed the compound.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process would include the use of advanced chemical engineering techniques and stringent quality control measures to produce the compound on a commercial scale.
Analyse Des Réactions Chimiques
Types of Reactions
Sdh-IN-6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms, potentially altering its biological activity.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pH levels, and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction could produce reduced forms of this compound. Substitution reactions result in compounds with different functional groups replacing the original ones.
Applications De Recherche Scientifique
Sdh-IN-6 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of succinate dehydrogenase and its effects on metabolic pathways.
Biology: Employed in research on fungal pathogens, particularly Valsa mali, to understand the mechanisms of antifungal activity.
Medicine: Investigated for its potential therapeutic applications in diseases where succinate dehydrogenase plays a role, such as certain cancers and metabolic disorders.
Industry: Utilized in the development of antifungal agents for agricultural use, helping to protect crops from fungal infections.
Mécanisme D'action
Sdh-IN-6 exerts its effects by inhibiting the activity of succinate dehydrogenase, an enzyme involved in the tricarboxylic acid cycle and the mitochondrial electron transport chain. By binding to the enzyme, this compound prevents the oxidation of succinate to fumarate, disrupting the production of energy in cells. This inhibition leads to the accumulation of succinate and a decrease in cellular respiration, ultimately affecting the growth and survival of the target organism .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sdh-IN-1: Another inhibitor of succinate dehydrogenase with similar antifungal properties.
Sdh-IN-2: Known for its inhibitory effects on succinate dehydrogenase and potential therapeutic applications.
Sdh-IN-3: Exhibits strong inhibition of succinate dehydrogenase and is used in various research studies.
Uniqueness of Sdh-IN-6
This compound stands out due to its high potency and specific antifungal activity against Valsa mali. Its effective concentration (EC50) of 1.77 milligrams per liter makes it a highly efficient inhibitor compared to other similar compounds .
Propriétés
Formule moléculaire |
C18H17ClF2N4OS |
|---|---|
Poids moléculaire |
410.9 g/mol |
Nom IUPAC |
N-[(4-chlorophenyl)-(4,5-dimethyl-1,3-thiazol-2-yl)methyl]-3-(difluoromethyl)-1-methylpyrazole-4-carboxamide |
InChI |
InChI=1S/C18H17ClF2N4OS/c1-9-10(2)27-18(22-9)14(11-4-6-12(19)7-5-11)23-17(26)13-8-25(3)24-15(13)16(20)21/h4-8,14,16H,1-3H3,(H,23,26) |
Clé InChI |
OFAIEXWHMDLUCD-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SC(=N1)C(C2=CC=C(C=C2)Cl)NC(=O)C3=CN(N=C3C(F)F)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl N-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethyl]carbamate](/img/structure/B12383939.png)
